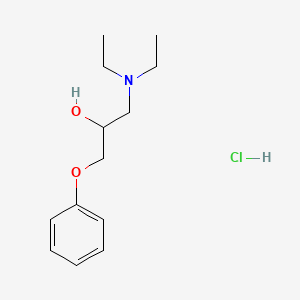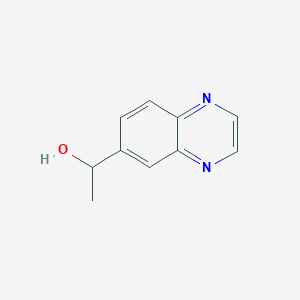![molecular formula C8H16ClNO B6343015 {3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride CAS No. 1427416-73-6](/img/structure/B6343015.png)
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable intermediate in organic synthesis and pharmaceutical research .
作用機序
Target of Action
The primary targets of {3-Azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Compounds with similar structures, such as tropane alkaloids, have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to interact with various biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities .
準備方法
The synthesis of {3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired enantiomeric excess and yield .
化学反応の分析
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including tropane alkaloids, which have various therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other specialty chemicals
類似化合物との比較
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride can be compared with other similar compounds, such as:
(8-Azabicyclo[3.2.1]octan-2-yl)methanol hydrochloride: This compound has a similar bicyclic structure but differs in the position of the hydroxyl group.
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound includes an oxygen atom in the bicyclic structure, which can influence its reactivity and applications.
Tropane alkaloids: These natural products share the 8-azabicyclo[3.2.1]octane scaffold and are known for their biological activity and therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-8-6-1-2-7(8)4-9-3-6;/h6-10H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHYTDPQXRXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)

![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)

![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)



